molecular formula C14H12BrClO B7994728 2-Bromo-3'-chloro-2'-methylbenzhydrol CAS No. 1443351-97-0

2-Bromo-3'-chloro-2'-methylbenzhydrol

Cat. No.: B7994728
CAS No.: 1443351-97-0
M. Wt: 311.60 g/mol
InChI Key: ZDMFTIUQJGVEQN-UHFFFAOYSA-N
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Description

2-Bromo-3'-chloro-2'-methylbenzhydrol (CAS: 811799-69-6) is a halogenated benzhydrol derivative characterized by a central methanol carbon bonded to two aromatic rings. One ring contains a bromine atom at the 2-position and a methyl group at the adjacent 2'-position, while the other ring features a chlorine atom at the 3'-position .

Properties

IUPAC Name

(2-bromophenyl)-(3-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-10(6-4-8-13(9)16)14(17)11-5-2-3-7-12(11)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMFTIUQJGVEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212128
Record name Benzenemethanol, α-(2-bromophenyl)-3-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443351-97-0
Record name Benzenemethanol, α-(2-bromophenyl)-3-chloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443351-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(2-bromophenyl)-3-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-chloro-2’-methylbenzhydrol can be achieved through several methods. One common approach involves the bromination and chlorination of a suitable benzene derivative, followed by the introduction of a hydroxyl group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and pressure conditions to ensure selective substitution on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3’-chloro-2’-methylbenzhydrol may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-chloro-2’-methylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen substituents or to convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehalogenated compounds or alcohols.

Scientific Research Applications

2-Bromo-3’-chloro-2’-methylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-3’-chloro-2’-methylbenzhydrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen substituents and hydroxyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analogues with Halogen and Methyl Substitutions

2-Bromo-3-chlorobenzaldehyde (CAS: 74073-40-8)
  • Molecular Formula : C₇H₄BrClO
  • Key Features : Contains bromine (2-position) and chlorine (3-position) on a benzaldehyde backbone. Lacks the benzhydrol structure and methyl group.
  • Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the benzhydrol’s alcohol functionality, which may undergo oxidation or esterification.
  • Safety : Classified as harmful if swallowed (H302) .
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS: 2368909-40-2)
  • Molecular Formula : C₈H₅BrClFO
  • Key Features : Adds fluorine (6-position) and methyl (4-position) substituents to the benzaldehyde core. Shares bromo and chloro groups but differs in substitution pattern and functional group.
3-Bromo-3'-chloro-2'-methylbenzhydrol (Target Compound)
  • Molecular Formula : C₁₄H₁₁BrClO (inferred from structure)
  • Key Features: Unique benzhydrol core with bromine (2-position), chlorine (3'-position), and methyl (2'-position). The diarylmethanol structure may enhance steric hindrance compared to mono-aromatic analogues.

Functional Group and Reactivity Comparison

Compound Core Structure Functional Group Key Substituents Reactivity Profile
Target Compound Benzhydrol Alcohol 2-Br, 3'-Cl, 2'-CH₃ Oxidation to ketone, nucleophilic substitution at Br/Cl sites
2-Bromo-3-chlorobenzaldehyde Benzaldehyde Aldehyde 2-Br, 3-Cl Aldehyde-specific reactions (e.g., Grignard additions)
2-Bromo-4-fluorobenzylamine HCl Benzylamine Amine 2-Br, 4-F Amine acylation, Suzuki coupling
2-Bromo-3:4-dimethoxybenzyl alcohol Benzyl alcohol Alcohol 2-Br, 3,4-OCH₃ Ether cleavage, halogen displacement

Biological Activity

2-Bromo-3'-chloro-2'-methylbenzhydrol is a halogenated phenolic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by various research findings and case studies.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C14H12BrClO
  • Molecular Weight : 303.6 g/mol
  • IUPAC Name : 2-bromo-3-chloro-1-(2-methylphenyl)ethanol

Antibacterial Activity

Research has demonstrated that halogenated compounds exhibit significant antibacterial properties. A study evaluating various substituted phenolic compounds found that derivatives similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic processes.

Table 1: Antibacterial Activity of Halogenated Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
2-Bromo-3-chloro-1-naphtholStaphylococcus aureus16 µg/mL
4-Chloro-3-bromophenolPseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of halogenated phenolic compounds. Specifically, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: In Vitro Cytotoxicity

A study involving the MTT assay assessed the cytotoxic effects of various halogenated phenolic compounds on cancer cell lines such as HeLa and MCF-7. The results indicated that:

  • IC50 Values :
    • HeLa Cells: 15 µM
    • MCF-7 Cells: 18 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and induction of oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The presence of halogens allows for nucleophilic attack, leading to the formation of reactive intermediates that can disrupt cellular functions.
  • Oxidative Stress Induction : The compound may enhance the production of reactive oxygen species (ROS), contributing to cellular damage in cancer cells.
  • Inhibition of Key Enzymes : It has been suggested that similar compounds inhibit enzymes critical for cancer cell survival, such as matrix metalloproteinases (MMPs).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate promising interactions with proteins involved in cancer progression and bacterial resistance mechanisms.

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)
MMP-2-8.5
MMP-9-7.9
Topoisomerase II-9.1

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